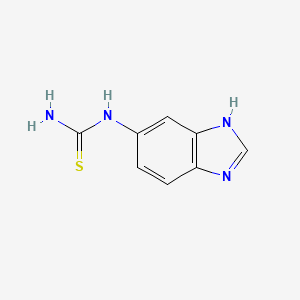

N-(1H-1,3-benzimidazol-5-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

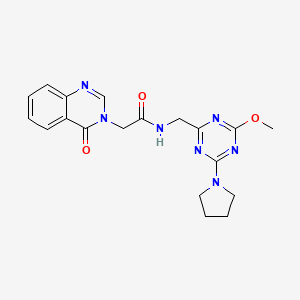

“N-(1H-1,3-benzimidazol-5-yl)thiourea” is a chemical compound with the empirical formula C8H8N4S . It has a molecular weight of 192.24 . The compound is used in early discovery research .

Synthesis Analysis

The synthesis of similar molecules has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The SMILES string of “N-(1H-1,3-benzimidazol-5-yl)thiourea” is NC(=S)Nc1ccc2[nH]cnc2c1 . The InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .Physical And Chemical Properties Analysis

“N-(1H-1,3-benzimidazol-5-yl)thiourea” has an empirical formula of C8H8N4S and a molecular weight of 192.24 . The SMILES string is NC(=S)Nc1ccc2[nH]cnc2c1 , and the InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been found to exhibit potent antimicrobial activity .

- Method: The compounds are typically tested in vitro against a variety of bacterial and fungal strains .

- Results: One compound was found to exhibit potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

-

Antiparasitic Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antiparasitic drugs .

- Method: The compounds are typically tested in vitro and in vivo against a variety of parasites .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antiparasitic agents .

-

Anticancer Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as anticancer drugs .

- Method: The compounds are typically tested in vitro and in vivo against a variety of cancer cell lines .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective anticancer agents .

-

Antiviral Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antiviral drugs .

- Method: The compounds are typically tested in vitro and in vivo against a variety of viruses .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antiviral agents .

-

Antihypertensive Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antihypertensive drugs .

- Method: The compounds are typically tested in vitro and in vivo for their ability to lower blood pressure .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antihypertensive agents .

-

CO2 Capture

- Field: Materials Science

- Application: Benzimidazole-based metal-organic frameworks (MOFs) have been used for CO2 capture .

- Method: The MOFs are synthesized and then tested for their ability to adsorb CO2 .

- Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K .

-

Anti-Inflammatory Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as anti-inflammatory drugs .

- Method: The compounds are typically tested in vitro and in vivo for their ability to reduce inflammation .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective anti-inflammatory agents .

-

Antidiabetic Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antidiabetic drugs .

- Method: The compounds are typically tested in vitro and in vivo for their ability to regulate blood glucose levels .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antidiabetic agents .

-

Anticonvulsant Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as anticonvulsant drugs .

- Method: The compounds are typically tested in vitro and in vivo for their ability to prevent or reduce the severity of seizures .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective anticonvulsant agents .

-

Antioxidant Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antioxidant drugs .

- Method: The compounds are typically tested in vitro and in vivo for their ability to neutralize free radicals .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antioxidant agents .

-

Anticoagulant Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as anticoagulant drugs .

- Method: The compounds are typically tested in vitro and in vivo for their ability to prevent blood clotting .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective anticoagulant agents .

-

Antiprotozoal Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antiprotozoal drugs .

- Method: The compounds are typically tested in vitro and in vivo against a variety of protozoa .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antiprotozoal agents .

-

Antibiofilm Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antibiofilm agents .

- Method: The compounds are typically tested in vitro for their ability to prevent the formation of biofilms .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antibiofilm agents .

-

Antifungal Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antifungal drugs .

- Method: The compounds are typically tested in vitro against a variety of fungal strains .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antifungal agents .

-

Antiallergic Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antiallergic drugs .

- Method: The compounds are typically tested in vitro and in vivo for their ability to reduce allergic reactions .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antiallergic agents .

-

Anthelmintic Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as anthelmintic drugs .

- Method: The compounds are typically tested in vitro and in vivo against a variety of helminths .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective anthelmintic agents .

-

Cytotoxic Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as cytotoxic drugs .

- Method: The compounds are typically tested in vitro and in vivo against a variety of cell lines .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective cytotoxic agents .

-

Antiprotozoal Activity

- Field: Medicinal Chemistry

- Application: Benzimidazole derivatives have been used as antiprotozoal drugs .

- Method: The compounds are typically tested in vitro and in vivo against a variety of protozoa .

- Results: Specific results vary, but many benzimidazole derivatives have been found to be effective antiprotozoal agents .

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLIAPGENYZGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,3-benzimidazol-5-yl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2713035.png)

![1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2713039.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)